Enclomiphene citrate

概要

説明

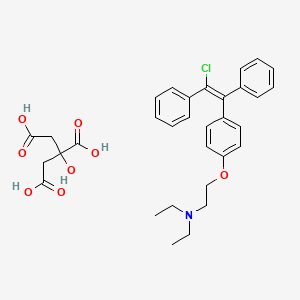

Enclomiphene citrate is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It is primarily used to treat male hypogonadism by increasing gonadotropin secretion, which in turn stimulates the production of testosterone . This compound is one of the two stereoisomers of clomiphene citrate, the other being zuclomiphene .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of enclomiphene citrate involves the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-diethylaminoethoxy)benzophenone under basic conditions to form the intermediate compound. This intermediate is then reacted with citric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves a one-pot synthesis method using a single solvent, such as dichloromethane. This method simplifies the process by eliminating the need for intermediate isolation and solvent exchange .

化学反応の分析

Types of Reactions: Enclomiphene citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Clinical Applications

-

Treatment of Secondary Hypogonadism

- Overview : Enclomiphene citrate is primarily indicated for men with secondary hypogonadism, where testosterone levels are low due to inadequate stimulation from gonadotropins.

- Case Study : A study involving 52 men demonstrated significant increases in serum testosterone levels after just two weeks of treatment with this compound. The average increase was noted to be substantial, with some participants achieving levels within the normal range .

-

Male Infertility

- Overview : this compound has shown promise in treating male infertility associated with low testosterone levels.

- Research Findings : In a phase III study, men treated with this compound maintained sperm counts while achieving normal testosterone levels, contrasting sharply with those receiving testosterone gel, who experienced significant reductions in sperm counts .

- Safety and Efficacy Compared to Clomiphene

Table 1: Summary of Clinical Studies on this compound

Table 2: Hormonal Changes with this compound Treatment

Case Studies

-

Case Report on Secondary Hypogonadism

- A 47-year-old male patient was treated with this compound at a dose of 25 mg daily. After three months, total testosterone levels increased from baseline values to 689 ng/dL, accompanied by an increase in LH levels to 7.1 IU/L. The patient reported improved energy, libido, and mood, highlighting enclomiphene's effectiveness over traditional therapies like clomiphene and aromatase inhibitors .

-

Long-term Efficacy Study

- A longitudinal study followed patients over several months after initiating enclomiphene therapy. Results indicated sustained increases in testosterone levels and stable sperm counts without significant adverse events, reinforcing its role as a first-line treatment for secondary hypogonadism while preserving fertility .

作用機序

Enclomiphene citrate acts by antagonizing estrogen receptors in the pituitary gland, disrupting the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis. This results in increased secretion of gonadotropins, which stimulate the testes to produce more testosterone . The molecular targets include estrogen receptors in the hypothalamus and pituitary gland .

類似化合物との比較

Clomiphene citrate: A mixture of enclomiphene and zuclomiphene, used for similar therapeutic purposes but with a broader spectrum of action.

Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.

Uniqueness: Enclomiphene citrate is unique in its selective action on estrogen receptors in the hypothalamus, leading to fewer side effects compared to clomiphene citrate, which affects estrogen receptors throughout the body . This selective action makes this compound a more favorable option for treating male hypogonadism with a lower risk of adverse effects .

生物活性

Enclomiphene citrate, a selective estrogen receptor modulator (SERM), has garnered attention for its potential therapeutic applications in treating male hypogonadism and infertility. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical findings.

This compound functions by selectively modulating estrogen receptors in the hypothalamus and pituitary gland. By blocking estrogen's negative feedback on gonadotropin release, it stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to increased testosterone production from the testes, making it a potential alternative to traditional testosterone replacement therapies.

Pharmacokinetics

The pharmacokinetics of this compound reveal its rapid absorption and elimination. Studies indicate that it reaches peak serum levels within a few hours post-administration, with a half-life of approximately 10 hours. The compound is primarily metabolized in the liver and excreted via urine.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound in men with secondary hypogonadism. Key findings from these studies are summarized in the table below:

Biological Effects

- Testosterone Levels : this compound has been shown to effectively raise serum testosterone levels in men with low testosterone. Studies indicate that it can normalize testosterone levels within a few weeks of treatment while maintaining LH and FSH levels within physiological ranges .

- Spermatogenesis : Research suggests that this compound may support spermatogenesis by enhancing endogenous testosterone production without suppressing testicular function, unlike exogenous testosterone therapies .

- Hormonal Profile : Treatment with this compound does not significantly affect other hormones such as cortisol or thyroid-stimulating hormone, making it a favorable option for patients concerned about hormonal balance .

Case Studies

Case Study 1 : A 45-year-old male with secondary hypogonadism was treated with this compound (25 mg daily). After 6 weeks, his total testosterone increased from 250 ng/dL to 600 ng/dL, with corresponding increases in LH and FSH.

Case Study 2 : A cohort study involving men over 60 years showed that this compound administration resulted in improved libido and mood scores alongside elevated testosterone levels, highlighting its potential benefits beyond hormone restoration .

Q & A

Basic Research Questions

Q. What is the mechanism of action of enclomiphene citrate in modulating the hypothalamic-pituitary-gonadal (HPG) axis?

this compound acts as a selective estrogen receptor modulator (SERM) with anti-estrogenic properties. It binds to estrogen receptors in the hypothalamus, blocking negative feedback and increasing gonadotropin-releasing hormone (GnRH) secretion. This stimulates pituitary release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which drive testosterone production in Leydig cells and spermatogenesis in Sertoli cells, respectively . Methodological validation of this mechanism involves immunoassays for LH/FSH and testosterone levels in clinical trials, combined with hypothalamic receptor-binding studies in animal models .

Q. How do the pharmacokinetic properties of this compound differ from its zuclomiphene isomer?

this compound has a shorter half-life (few days) compared to zuclomiphene, which persists in circulation for months due to slower hepatic clearance. This disparity arises from stereochemical differences affecting metabolic pathways. Pharmacokinetic studies using high-performance liquid chromatography (HPLC) and mass spectrometry are critical to quantify isomer-specific clearance rates and accumulation patterns, particularly in multi-cycle dosing regimens .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the dose-response relationship of this compound in men with secondary hypogonadism?

Randomized, single-blind, phase II trials with multiple dosing arms (e.g., 6.25 mg, 12.5 mg, 25 mg daily) and an active comparator (e.g., transdermal testosterone) are recommended. Inclusion criteria should focus on men with morning testosterone ≤350 ng/dL and normal LH/FSH. Endpoints include LH-driven testosterone elevation, sperm count preservation, and safety markers (e.g., lipids, hematocrit). Centralized hormone assays (e.g., ADVIA® systems) ensure consistency, while intent-to-treat (ITT) and per-protocol (PP) analyses address attrition bias .

Q. How can researchers reconcile conflicting data on this compound’s effects on estradiol levels in long-term studies?

Discrepancies arise from assay variability (e.g., immunoassay vs. LC-MS/MS), timing of blood sampling relative to dosing, and zuclomiphene contamination in racemic formulations. To address this, studies should:

- Use isomer-specific chromatographic methods to quantify enclomiphene and zuclomiphene separately.

- Standardize sampling times (e.g., pre-dose trough levels).

- Include longitudinal estradiol monitoring to distinguish acute vs. legacy effects post-treatment .

Q. What methodological approaches are recommended for assessing this compound’s impact on spermatogenesis while controlling for exogenous testosterone interference?

- Semen analysis : Evaluate sperm concentration, motility, and morphology at baseline and post-treatment.

- Hormonal profiling : Compare enclomiphene’s endogenous testosterone elevation (via LH/FSH stimulation) against exogenous testosterone’s suppression of spermatogenesis.

- Control for confounding factors : Exclude subjects using androgens or medications affecting steroidogenesis. Dual-energy X-ray absorptiometry (DEXA) can monitor bone density changes linked to estrogen modulation .

Q. Data Analysis and Contradiction Management

Q. How should researchers analyze contradictory findings in this compound’s efficacy across BMI subgroups?

Studies report diminished testosterone response in obese men (BMI >30 kg/m²), potentially due to aromatase hyperactivity converting testosterone to estradiol. Stratified analysis by BMI with covariance adjustment (e.g., for adiposity-linked hormones like leptin) is essential. Mixed-effects models can account for inter-individual variability in metabolic clearance .

Q. What statistical methods are suitable for evaluating this compound’s safety profile in long-term studies?

Kaplan-Meier survival analysis for adverse events (e.g., cataracts, thromboembolism) and repeated-measures ANOVA for hematologic/endocrine parameters. Non-inferiority testing against testosterone replacement therapy (TRT) should focus on cardiovascular and prostate safety markers (PSA, lipid panels) .

Q. Experimental Replication and Validation

Q. What protocols ensure reproducibility in preclinical studies of this compound’s neuroendocrine effects?

特性

IUPAC Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-BTKVJIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226887 | |

| Record name | Enclomiphene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7599-79-3, 50-41-9 | |

| Record name | Enclomiphene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7599-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enclomiphene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enclomiphene citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifen dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCLOMIPHENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J303A6U9Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。